molecular formula C15H17NO4 B13520564 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13520564
M. Wt: 275.30 g/mol
InChI Key: CLUYNCVJXRYVIY-UHFFFAOYSA-N
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Description

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with a benzyloxycarbonyl (Cbz) group at the 3-position and a carboxylic acid moiety at the 1-position. This structure combines rigidity from the bicyclic framework with functional groups that enable diverse synthetic modifications. The Cbz group serves as a protective moiety for amines, removable via hydrogenolysis, while the carboxylic acid allows for salt formation or derivatization into esters and amides.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

3-phenylmethoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C15H17NO4/c17-13(18)15-6-12(7-15)8-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)

InChI Key

CLUYNCVJXRYVIY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Intramolecular Imide Formation via Diastereoselective Strecker Reaction (Multigram Synthesis)

A recent efficient multigram synthesis approach involves the following key steps:

  • Starting from a 1,3-functionalized cyclobutane derivative, an intramolecular imide formation is induced to construct the bicyclic azabicyclo[3.1.1]heptane framework.
  • The cyclobutane precursor is obtained via a diastereoselective Strecker reaction on 3-oxocyclobutanecarboxylate, which introduces the amino functionality necessary for cyclization.
  • The intermediate 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione is then selectively monoprotected with benzyloxycarbonyl groups to yield derivatives like 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid.
  • This method allows for scalable synthesis and yields bicyclic diamines useful in medicinal chemistry, including analogs of known drugs like Thalidomide.

Key reaction scheme summary:

Step Starting Material Reaction Type Product/Intermediate Notes
1 3-Oxocyclobutanecarboxylate Diastereoselective Strecker reaction 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione Introduces amino group stereoselectively
2 Above intermediate Intramolecular imide formation Bicyclic azabicyclo[3.1.1]heptane core Forms bicyclic ring system
3 Bicyclic amine Benzyloxycarbonyl (Cbz) protection This compound Protects nitrogen for further derivatization

This method was detailed in a 2024 preprint describing the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, emphasizing the efficiency and scalability of the approach.

Stereoselective Synthesis via Hetero-Diels-Alder and Cyclization Reactions

  • Earlier approaches to related bicyclic amino acids have utilized stereoselective hetero-Diels-Alder reactions between chiral imines and cyclopentadiene derivatives.
  • For example, condensation of glyoxalate with chiral amines such as (R)-phenylethylamine forms chiral imines that undergo cycloaddition with cyclopentadiene, producing bicyclic intermediates.
  • Subsequent hydrogenation and removal of protecting groups yield bicyclic amino acid derivatives structurally related to the target compound.
  • Although this method is more commonly applied to 2-azabicyclo[2.2.1]heptane derivatives, similar strategies can be adapted to the 3-azabicyclo[3.1.1]heptane scaffold.

Representative reaction features:

Reaction Reagents Outcome Stereoselectivity
Condensation Glyoxalate + (R)-phenylethylamine Chiral imine intermediate Chiral imine formation
Hetero-Diels-Alder Chiral imine + cyclopentadiene Bicyclic diastereomeric mixture Diastereomer separation by chromatography
Hydrogenation Pd/C, H2 Saturated bicyclic amino acid Removal of double bonds and protecting groups

This approach was reported in detailed synthetic studies focusing on conformationally restricted amino acids and bicyclic frameworks.

Functional Group Transformations and Protecting Group Strategies

  • The benzyloxycarbonyl protecting group is introduced typically via reaction with benzyloxycarbonyl chloride (Cbz-Cl) or equivalent reagents under basic conditions.
  • Carboxylic acid functionality is often introduced or revealed by hydrolysis of esters or oxidation of corresponding alcohols.
  • Protection and deprotection steps are critical to maintain the integrity of the bicyclic core during functionalization.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations Reference
Diastereoselective Strecker + Intramolecular Imide Formation 3-Oxocyclobutanecarboxylate Strecker reaction, imide cyclization, Cbz protection Scalable, efficient, multigram synthesis Requires stereoselective control
Hetero-Diels-Alder + Hydrogenation Glyoxalate + Chiral amines + Cyclopentadiene Condensation, cycloaddition, hydrogenation High stereoselectivity, chiral products Multi-step, chromatographic separation needed
Functional Group Manipulation Bicyclic amines/esters Protection/deprotection, hydrolysis Versatile for derivatization Additional synthetic steps General synthetic knowledge

Research Findings and Analysis

  • The multigram synthesis method based on the Strecker reaction and intramolecular imide formation is currently the most practical for large-scale preparation of 3-azabicyclo[3.1.1]heptane derivatives, including the benzyloxycarbonyl-protected carboxylic acid.
  • Stereoselective approaches via hetero-Diels-Alder reactions provide optically pure intermediates but involve more complex synthetic operations and purification.
  • Protecting group strategies using benzyloxycarbonyl groups are well-established and allow for selective functionalization of the nitrogen atom without compromising the bicyclic structure.
  • The bicyclic amino acid scaffold synthesized by these methods serves as a valuable building block for medicinal chemistry applications, including the design of conformationally restricted piperidine analogs and drug candidates.

Chemical Reactions Analysis

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid
  • Core Structure : Bicyclo[3.1.0]hexane (smaller ring system) vs. bicyclo[3.1.1]heptane in the target compound .
  • Substituents : Benzyl group instead of Cbz.
  • Molecular Weight: 217.27 g/mol (C₁₃H₁₅NO₂) .
  • Key Differences : Reduced ring size may limit conformational flexibility and alter steric interactions in biological systems. The absence of a carbonyl group in the benzyl substituent reduces electrophilicity compared to Cbz.
5-(Hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride
  • Core Structure : Same bicyclo[3.1.1]heptane as the target compound .
  • Substituents : Hydroxymethyl group at the 5-position instead of Cbz.
  • Salt Form : Hydrochloride salt enhances aqueous solubility compared to the free carboxylic acid form of the target compound .
  • Applications : Hydroxymethyl group enables further functionalization (e.g., esterification) for drug discovery.
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid
  • Core Structure : Identical bicyclo[3.1.1]heptane framework .
  • Substituents : tert-Butoxycarbonyl (Boc) group replaces Cbz.
  • Stability : Boc is acid-labile, making it suitable for orthogonal deprotection strategies in peptide synthesis .
  • Cost : High price ($3,950/250 mg) reflects its specialized use in research .
3-Azabicyclo[3.2.0]heptane-1-carboxylic Acid Hydrochloride
  • Core Structure : Bicyclo[3.2.0]heptane, differing in bridge configuration .
  • Substituents: No Cbz or Boc groups; free amine likely protonated as hydrochloride.
  • Conformational Impact : Altered ring system may influence binding to biological targets compared to [3.1.1] systems .
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Example: (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
  • Key Features : Sulfur atom in the thia bridge enhances metabolic stability and antibiotic activity (e.g., cephalosporins) .
  • Regulatory Compliance : Meets pharmacopeial standards for crystallinity and impurity levels .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties/Applications References
3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid [3.1.1]heptane Cbz, COOH ~275–300 (estimated) Protective group strategies, intermediates -
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid [3.1.0]hexane Benzyl, COOH 217.27 Smaller ring, reduced flexibility
5-(Hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride [3.1.1]heptane Hydroxymethyl, COOH 131.13 (free acid) Solubility, derivatization potential
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid [3.1.1]heptane Boc, COOH ~275–300 Acid-labile protection, high cost
3-Azabicyclo[3.2.0]heptane-1-carboxylic Acid Hydrochloride [3.2.0]heptane None (free amine) ~180–200 (estimated) Altered conformation, hydrochloride salt

Biological Activity

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, a bicyclic compound featuring a nitrogen atom, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C15H17NO4C_{15}H_{17}NO_4 with a molecular weight of 275.30 g/mol. Its structure includes a benzyloxycarbonyl group and a carboxylic acid group, contributing to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
IUPAC NameThis compound
CAS Number1935239-28-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often employs common reagents such as oxidizing agents and nucleophiles to facilitate the formation of the desired compound.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following are key areas where its biological activity has been explored:

  • Enzyme Interaction : Research indicates that the compound can act as a bioisostere for meta-substituted benzenes, which allows it to mimic certain biochemical interactions crucial for enzyme mechanisms .
  • Protein-Ligand Interactions : Studies have shown potential applications in studying protein-ligand interactions, which are essential for understanding drug mechanisms and developing new therapeutic agents.
  • Pharmacological Effects : Although comprehensive pharmacological studies are ongoing, preliminary findings suggest that the compound may exhibit significant effects on various biological pathways, making it a candidate for further investigation in drug development .

Case Studies and Research Findings

Several studies have documented the biological implications of this compound:

  • Mechanism of Action : The compound has been studied for its ability to act as an agonist on specific receptors involved in physiological processes such as sleep regulation, highlighting its potential therapeutic applications in sleep disorders.
  • Synthetic Applications : In synthetic organic chemistry, this compound has been utilized as a building block for creating more complex molecular architectures, demonstrating its versatility in medicinal chemistry .
  • Comparative Studies : Comparative analyses with similar compounds have shown that the unique structural features of this compound contribute to distinct reactivity patterns and biological interactions compared to other bicyclic compounds .

Q & A

What are the key synthetic challenges in preparing enantiomerically pure 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid?

The synthesis of this bicyclic compound requires precise control over stereochemistry and protection/deprotection strategies. A common approach involves:

  • Carboxylation of bicyclic amine precursors under controlled pH to avoid racemization .
  • Chiral resolution using high-performance liquid chromatography (HPLC) with chiral stationary phases or enzymatic methods to isolate enantiomers .
  • Benzyloxycarbonyl (Cbz) protection to stabilize the amine group during synthesis, followed by deprotection under hydrogenolysis conditions .
    Key challenges include minimizing side reactions (e.g., epimerization) and optimizing reaction yields (typically 40–60% after purification) .

How does the bicyclo[3.1.1]heptane scaffold influence the compound’s biological activity compared to aromatic bioisosteres?

The rigid bicyclic structure enhances metabolic stability and lipophilicity compared to meta-substituted arenes. For example:

PropertyBicyclo[3.1.1]heptane DerivativeMeta-Substituted Arene
LogP 2.8–3.51.5–2.2
Metabolic Stability >80% remaining after 1h (human liver microsomes)<50% remaining
Solubility 0.1–0.5 mg/mL (pH 7.4)1–2 mg/mL
This scaffold improves membrane permeability and target engagement in CNS drug candidates .

What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (DMSO-d6): Peaks at δ 7.32–7.25 (m, 5H, benzyl), δ 5.10 (s, 2H, CH2O), δ 4.15–3.95 (m, bicyclic protons) confirm Cbz group and bicyclic structure .
    • 13C NMR: Carbonyl signals at ~170 ppm (carboxylic acid) and ~155 ppm (Cbz carbonyl) .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass matches molecular formula C16H19NO4 (calculated [M+H]+: 290.1387) .
  • Chiral HPLC: Validates enantiopurity using columns like Chiralpak IA with hexane/isopropanol gradients .

How can researchers address discrepancies in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays: Use cell lines (e.g., HEK293 for receptor binding) with consistent passage numbers and culture media .
  • Purity Verification: Ensure >95% purity via HPLC and LC-MS to exclude confounding effects from byproducts .
  • Positive Controls: Compare results against established bioisosteres (e.g., bicyclo[2.2.1]heptane derivatives) to contextualize activity .

What are the computational modeling approaches to predict the compound’s binding affinity for neurological targets?

  • Molecular Dynamics (MD) Simulations: Simulate interactions with GABA_A receptors using force fields (e.g., CHARMM36) to assess binding stability .
  • Docking Studies: Use AutoDock Vina to predict binding poses in the NMDA receptor glycine site (PDB ID: 5FXH) .
  • Free Energy Perturbation (FEP): Quantify ΔΔG values for mutations (e.g., Arg485Lys) to optimize selectivity .

How does the Cbz group impact the compound’s stability under physiological conditions?

The Cbz group improves stability in acidic environments (e.g., gastric fluid) but is susceptible to enzymatic cleavage by proteases or esterases:

  • In vitro Half-Life (pH 7.4): ~8 hours without enzymes, reduced to 1.5 hours in serum-containing media .
  • Deprotection: Catalytic hydrogenation (H2/Pd-C) or TFA treatment efficiently removes the Cbz group for downstream functionalization .

What are the best practices for storing and handling this compound to prevent degradation?

  • Storage: -20°C under argon in amber vials to prevent oxidation and hydrolysis .
  • Solubility: Prepare stock solutions in DMSO (50 mM), aliquot, and avoid freeze-thaw cycles (>3 cycles reduce activity by 20%) .
  • Handling: Use gloveboxes for air-sensitive steps (e.g., hydrogenolysis) .

How can structure-activity relationship (SAR) studies guide the optimization of this scaffold?

SAR strategies include:

  • Substitution at C5: Introducing electron-withdrawing groups (e.g., -CF3) enhances binding to serotonin receptors (Ki < 100 nM) .
  • Ring Expansion: Bicyclo[4.1.1] analogs show improved solubility but reduced blood-brain barrier penetration .
  • Carboxylic Acid Bioisosteres: Replacing -COOH with tetrazole maintains potency while improving oral bioavailability .

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